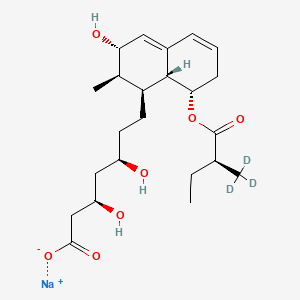

3|A-Hydroxy Pravastatin-d3 (sodium salt)

Description

Overview of Pravastatin's Role in HMG-CoA Reductase Inhibition Research

Pravastatin (B1207561) is a member of the statin class of drugs, which are competitive inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. wikipedia.orgnih.govslideshare.net This enzyme catalyzes a critical rate-limiting step in the biosynthesis of cholesterol. nih.govnih.gov By inhibiting HMG-CoA reductase, statins effectively reduce the production of mevalonate, a precursor to cholesterol, thereby lowering the levels of total cholesterol and low-density lipoprotein (LDL) cholesterol in the bloodstream. wikipedia.orgheart.org

Pravastatin's hydrophilic nature distinguishes it from more lipophilic statins, influencing its pharmacokinetic properties. nih.govnih.gov It is administered in its active open hydroxy-acid form. nih.gov Its unique characteristics, including its hepatoselective disposition via active transport mechanisms, have made it a subject of extensive research to understand lipid metabolism and the prevention of cardiovascular disease. nih.govnih.govnih.gov

Significance of Metabolite Characterization in Pharmaceutical Research

Understanding a drug's metabolic profile is essential for:

Understanding Drug-Drug Interactions: Metabolism studies can reveal which enzymes are responsible for breaking down a drug, helping to predict potential interactions with other co-administered medications. nih.gov

Informing Drug Design: By identifying "metabolic soft spots"—positions on a molecule that are susceptible to metabolism—chemists can design new drug candidates with improved metabolic stability and pharmacokinetic properties. sygnaturediscovery.com

Regulatory Approval: Regulatory bodies like the FDA require thorough evaluation of all significant human metabolites to ensure their safety before a drug can be approved. nih.gov

Metabolomics, the systematic study of metabolites, provides a real-time snapshot of a biological system's functional state and is an invaluable tool for tracking a drug's metabolism and its effects on biochemical pathways. arome-science.com

The Role of Stable Isotope Labeled Compounds in Drug Metabolism and Pharmacokinetic Studies

Stable isotope labeling (SIL) is a powerful technique used to investigate the absorption, distribution, metabolism, and excretion (ADME) of drug compounds. nih.govacs.org In this method, one or more atoms in a drug molecule are replaced with their heavier, non-radioactive stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). metsol.comaptochem.com

These labeled compounds are chemically identical to their unlabeled counterparts but have a slightly higher mass. metsol.com This mass difference allows them to be distinguished and traced using mass spectrometry (MS), a highly sensitive and selective analytical technique. nih.gov By administering a stable isotope-labeled drug, researchers can accurately map its journey through the body, track its transformation into various metabolites, and quantify its presence in biological samples like plasma and urine. acs.orgmetsol.com This approach is fundamental to modern pharmacokinetic (PK) and drug metabolism (DMPK) studies. acs.orgnih.gov

Deuterium (²H), a stable isotope of hydrogen, is a common choice for isotopic labeling. acs.org The replacement of hydrogen with deuterium, a process known as deuteration, is a subtle structural modification that can provide significant advantages in research. clearsynth.comnih.gov

Deuterium serves as a "traceless tag" because it is chemically identical to hydrogen and does not typically alter the fundamental biological activity of the molecule. clearsynth.com However, the bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to the "deuterium kinetic isotope effect (KIE)," where metabolic reactions that involve breaking this bond occur at a slower rate. acs.org This property is exploited in mechanistic studies to:

Identify sites of metabolic attack on a molecule.

Elucidate metabolic pathways. clearsynth.com

Intentionally slow down metabolism to improve a drug's pharmacokinetic profile. acs.orgnih.gov

One of the most critical applications of deuterium-labeled compounds is their use as internal standards (IS) in quantitative bioanalysis, particularly in methods using liquid chromatography-mass spectrometry (LC-MS). aptochem.comacs.org An internal standard is a compound added in a known quantity to samples to correct for variability during analysis. aptochem.comscioninstruments.com

Deuterated standards are considered the "gold standard" for internal standards in LC-MS for several reasons: aptochem.com

Co-elution: They have nearly identical physicochemical properties to the unlabeled analyte, meaning they behave the same way during sample extraction and chromatographic separation, eluting at the same time. aptochem.com

Correction for Matrix Effects: Biological samples (like plasma) are complex and can contain substances that interfere with the ionization of the analyte in the mass spectrometer, either suppressing or enhancing the signal. Since the deuterated standard co-elutes and has the same ionization properties, it experiences the same matrix effects as the analyte, allowing for accurate correction and normalization of the signal. scioninstruments.comkcasbio.com

Improved Accuracy and Precision: By compensating for variations in sample preparation, injection volume, and instrument response, deuterated internal standards significantly improve the accuracy, precision, and robustness of quantitative methods. clearsynth.comwuxiapptec.com

Contextualizing 3α-Hydroxy Pravastatin as a Key Pravastatin Metabolite/Degradation Product

In vivo studies have shown that pravastatin undergoes biotransformation to several products. psu.edu The major metabolite of pravastatin identified in human plasma and urine is its 3α-hydroxy isomer, also known as 3α-isopravastatin. nih.govpsu.edumedchemexpress.comcaymanchem.com This metabolite is formed through the isomerization of the parent compound. psu.edu

Purpose and Scope of Research on 3α-Hydroxy Pravastatin-d3 (sodium salt)

The compound 3α-Hydroxy Pravastatin-d3 (sodium salt) is a deuterated form of pravastatin's major metabolite. clearsynth.compharmaffiliates.com The "d3" designation indicates that three hydrogen atoms in the molecule have been replaced with deuterium atoms.

The primary purpose for the synthesis and use of 3α-Hydroxy Pravastatin-d3 (sodium salt) is to serve as an ideal internal standard for the quantitative analysis of the non-labeled 3α-Hydroxy Pravastatin metabolite in biological matrices. clearsynth.com As outlined in section 1.3.2, a stable isotope-labeled internal standard is crucial for developing robust, accurate, and precise bioanalytical methods, such as LC-MS/MS, which are used to measure drug and metabolite concentrations in clinical and preclinical studies. nih.govnih.gov By using 3α-Hydroxy Pravastatin-d3 as an internal standard, researchers can confidently and reliably determine the concentration of the actual metabolite, 3α-Hydroxy Pravastatin, contributing to a more complete pharmacokinetic profile of pravastatin.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H35NaO7 |

|---|---|

Molecular Weight |

449.5 g/mol |

IUPAC Name |

sodium;(3R,5R)-7-[(1S,2R,3S,8S,8aR)-3-hydroxy-2-methyl-8-[(2S)-2-(trideuteriomethyl)butanoyl]oxy-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |

InChI |

InChI=1S/C23H36O7.Na/c1-4-13(2)23(29)30-20-7-5-6-15-10-19(26)14(3)18(22(15)20)9-8-16(24)11-17(25)12-21(27)28;/h5-6,10,13-14,16-20,22,24-26H,4,7-9,11-12H2,1-3H3,(H,27,28);/q;+1/p-1/t13-,14+,16+,17+,18-,19+,20-,22-;/m0./s1/i2D3; |

InChI Key |

QMLCOLOJNAKCFF-QGZOQNJXSA-M |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H](CC)C(=O)O[C@H]1CC=CC2=C[C@H]([C@@H]([C@@H]([C@@H]12)CC[C@H](C[C@H](CC(=O)[O-])O)O)C)O.[Na+] |

Canonical SMILES |

CCC(C)C(=O)OC1CC=CC2=CC(C(C(C12)CCC(CC(CC(=O)[O-])O)O)C)O.[Na+] |

Origin of Product |

United States |

Synthetic Strategies and Precursor Chemistry of Deuterated Pravastatin Metabolites

Chemical Synthesis of Pravastatin (B1207561) and its Deuterated Analogues

Pravastatin is a semi-synthetic derivative of compactin, a natural product isolated from fermentation cultures of fungi such as Penicillium citrinum. The industrial production of pravastatin typically involves a two-step process: the fermentation of P. citrinum to produce compactin, followed by a stereoselective microbial hydroxylation of compactin at the C6 position to yield pravastatin. nih.govnih.gov The synthesis of deuterated analogues of pravastatin necessitates the introduction of stable isotopes, such as deuterium (B1214612) (²H or D), into the molecular structure. This can be achieved through various synthetic methodologies, often targeting specific positions within the molecule to ensure the label's stability and utility in analytical applications.

The regioselective introduction of deuterium into a complex polycyclic molecule like pravastatin presents a significant synthetic challenge. The goal is to label a specific site that is metabolically stable and does not undergo exchange with protons from the surrounding environment. For pravastatin, a common labeling strategy involves the introduction of deuterium into the 2-methylbutanoyl side chain. Specifically, Pravastatin-d3 is labeled on the methyl group of this side chain. researchgate.net

The synthesis of the deuterated side chain precursor, (S)-2-(methyl-d3)butanoic acid, is a key step. This can be accomplished through various organic synthesis routes. For instance, methods for the synthesis of 2-methylbutanoic acid from butan-2-ol have been reported, which could be adapted using deuterated reagents. nih.gov One general approach involves the use of deuterated building blocks in a convergent synthesis. For example, commercially available deuterated methylating agents can be used to introduce the CD3 group onto a suitable precursor. Biocatalytic methods using enzymes capable of stereoselective deuteration with D₂O as the deuterium source are also emerging as powerful tools for preparing chiral deuterated building blocks like α-deuterated esters. nih.govacs.org

Once the deuterated side chain is synthesized, it can be esterified to a suitable precursor of the pravastatin core, such as a compactin analogue where the original side chain has been cleaved.

The synthesis of stable isotope-labeled compounds, particularly complex molecules like pravastatin metabolites, is fraught with challenges. A primary difficulty is achieving high isotopic purity, meaning the final product should contain a very high percentage of the desired deuterated isotopologue with minimal presence of unlabeled (d0) or partially labeled species. acs.org The synthesis of deuterated APIs with high isotopic purity is crucial as isotopic mixtures are often inseparable using standard purification techniques. nih.gov

Another significant challenge is preventing isotopic scrambling, where the deuterium label migrates to unintended positions within the molecule during the synthesis. This can be particularly problematic under harsh reaction conditions or in the presence of certain catalysts. nih.gov For pravastatin, with its multiple stereocenters and functional groups, the synthetic route must be carefully designed to avoid epimerization or other unwanted side reactions that could compromise the stereochemical integrity of the final product.

Furthermore, the introduction of deuterium can sometimes influence the course of subsequent reactions. For example, the kinetic isotope effect (KIE), where a C-D bond breaks more slowly than a C-H bond, can affect the rates and outcomes of enzymatic or chemical transformations. acs.org This needs to be considered, especially in the microbial hydroxylation step.

Synthesis of 3α-Hydroxy Pravastatin-d3 (sodium salt) and Related Isomers

The synthesis of 3α-Hydroxy Pravastatin-d3 (sodium salt) is a multi-step process that combines chemical synthesis for the deuterated side chain and biotransformation for the stereoselective hydroxylation. 3α-hydroxy pravastatin is a known metabolite of pravastatin. nih.govalwsci.comnih.gov

A plausible synthetic route would be as follows:

Synthesis of (S)-2-(methyl-d3)butanoic acid: As previously discussed, this deuterated side chain would be synthesized with high isotopic and enantiomeric purity.

Preparation of a deuterated compactin analogue: The deuterated butanoic acid would be activated and then esterified to the C8 hydroxyl group of a compactin precursor that lacks its natural side chain.

Microbial Hydroxylation: The resulting deuterated compactin analogue would then be subjected to microbial hydroxylation. Specific strains of microorganisms, such as Streptomyces carbophilus or engineered Penicillium chrysogenum, are known to hydroxylate compactin. nih.govyoutube.com While the primary product of this reaction is pravastatin (6β-hydroxy), other isomers, including 3α-hydroxy-pravastatin, can also be formed as byproducts. nih.govnih.gov The regioselectivity and stereoselectivity of the hydroxylation can be influenced by the specific microbial strain and fermentation conditions. It is known that some microbial processes can lead to the formation of 3α-hydroxy-iso-ML-236B (a precursor to 3α-hydroxy-pravastatin). nih.gov

Purification: The desired 3α-Hydroxy Pravastatin-d3 would then need to be isolated from the mixture of other isomers and unreacted starting material through chromatographic techniques like High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net

Salt Formation: Finally, the purified 3α-Hydroxy Pravastatin-d3 acid would be converted to its sodium salt by reacting it with a suitable sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate, followed by isolation of the salt.

The formation of various isomers during the hydroxylation step, such as 6-epi-pravastatin and other hydroxylated byproducts, presents a significant purification challenge. researchgate.net

Precursor Characterization and Purity Assessment for Deuterated Standards

The final deuterated standard must be rigorously characterized to confirm its identity, purity, and isotopic enrichment. A combination of analytical techniques is employed for this purpose.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the molecular weight of the deuterated compound and to determine the isotopic distribution (the relative abundance of d0, d1, d2, d3, etc., isotopologues). nih.govnih.gov Tandem mass spectrometry (MS/MS) is used to fragment the molecule and confirm that the deuterium label is located at the intended position by analyzing the mass-to-charge ratio of the resulting fragments. researchgate.netnih.gov

Chromatographic Purity: HPLC is the primary method for assessing the chemical and isomeric purity of the final product. nih.govalwsci.com By comparing the retention time of the synthesized compound to that of a known standard (if available) and by analyzing the chromatogram for the presence of impurities, the purity can be accurately determined. The use of a diode-array detector (DAD) can provide additional information about the UV-Vis spectrum of the compound and any impurities.

The data from these analytical techniques are compiled into a Certificate of Analysis for the deuterated standard, providing users with the necessary information on its quality and suitability for its intended use in quantitative studies.

Data Tables

Table 1: Key Intermediates in the Synthesis of 3α-Hydroxy Pravastatin-d3 (sodium salt)

| Compound Name | Molecular Formula | Key Synthetic Step |

| (S)-2-(methyl-d3)butanoic acid | C₅H₇D₃O₂ | Synthesis of the deuterated side chain |

| Deuterated Compactin Analogue | C₂₃H₃₁D₃O₅ | Esterification of the deuterated side chain to the compactin core |

| 3α-Hydroxy Pravastatin-d3 | C₂₃H₃₂D₃O₇ | Microbial hydroxylation of the deuterated compactin analogue |

Table 2: Analytical Techniques for Characterization and Purity Assessment

| Technique | Purpose | Information Obtained |

| High-Resolution Mass Spectrometry (HRMS) | Isotopic Enrichment & Molecular Formula Confirmation | Accurate mass, isotopic distribution (d0, d1, d2, d3), molecular formula |

| Tandem Mass Spectrometry (MS/MS) | Structural Confirmation & Label Position | Fragmentation pattern, confirmation of deuterium location |

| ¹H, ¹³C, and ²H NMR Spectroscopy | Structural Elucidation & Isotopic Purity | Chemical structure, confirmation of deuteration site, absence of isotopic scrambling |

| High-Performance Liquid Chromatography (HPLC) | Chemical and Isomeric Purity | Purity percentage, detection of isomers and other impurities |

Advanced Analytical Methodologies for Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Deuterated Compounds

LC-MS/MS has become the definitive technique for the quantitative analysis of drugs and metabolites in complex biological samples like plasma and urine. nih.govnih.gov Its high selectivity, sensitivity, and speed make it ideal for demanding bioanalytical applications. The incorporation of deuterium-labeled compounds in these assays serves to enhance method performance significantly.

The development of a robust LC-MS/MS method is critical for the simultaneous measurement of pravastatin (B1207561) and its metabolites. Method development often involves using a deuterated analog, such as Pravastatin-d3, as the internal standard for quantifying both the parent drug and its primary metabolite, 3α-hydroxy pravastatin. nih.gov This approach allows for the accurate determination of both analytes within a single chromatographic run.

A key step in method development is the sample preparation, which aims to isolate the analytes from the complex biological matrix. Techniques such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed. nih.govresearchgate.net For instance, a two-step LLE procedure using ethyl acetate (B1210297) with 0.1% formic acid has been shown to provide a clean extract and minimize matrix effects, achieving high extraction recovery for both pravastatin and its metabolites. nih.gov The final validated method demonstrates linearity over a specific concentration range, with a lower limit of quantitation (LLOQ) sufficient for pharmacokinetic studies. nih.govresearchgate.net For example, a method for pravastatin and 3α-hydroxy pravastatin achieved an LLOQ of 0.106 ng/mL and 0.105 ng/mL in plasma, respectively. nih.gov

Interactive Table: LC-MS/MS Method Parameters for Pravastatin Analysis Click on the headers to sort the data.

| Parameter | Condition | Reference |

| Chromatography | Reverse-Phase Liquid Chromatography | dergipark.org.trnih.gov |

| Column | Waters Symmetry C18, Zorbax C8, Hypurity C18 | nih.govresearchgate.net |

| Mobile Phase | Acetonitrile (B52724) and water with 0.1% formic acid | nih.govnih.gov |

| Elution Mode | Isocratic or Gradient | researchgate.netjapsonline.com |

| Flow Rate | 1.0 mL/min to 1.5 mL/min | researchgate.netjapsonline.com |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.govnih.gov |

| Ionization Mode | Negative Ion Electrospray (ESI-) | nih.govnih.gov |

| Sample Preparation | Liquid-Liquid Extraction or Solid-Phase Extraction | nih.govresearchgate.net |

Achieving optimal chromatographic separation of pravastatin and its metabolites is essential for accurate quantification and requires careful manipulation of several experimental parameters. dergipark.org.tr The primary goal is to obtain well-resolved peaks with good symmetry and sharpness. dergipark.org.tr

Factors influencing separation include the choice of the HPLC column, the composition of the mobile phase, and the pH of the eluent. nih.govdergipark.org.tr Various C18 columns are often tested to find one that provides the best peak shape and response. nih.gov The mobile phase composition, typically a mixture of an organic solvent like acetonitrile and an aqueous buffer, is optimized based on the physicochemical properties of the analytes. nih.gov The pH is a critical parameter for ionizable substances like pravastatin, as it affects the analyte's charge state and retention on a reverse-phase column. dergipark.org.tr A two-step gradient program can be effective, using an initial shallow gradient for focusing the analytes on the column, followed by a steeper gradient for elution, which allows for sufficient chromatographic resolution within a short run time. nih.gov

In tandem mass spectrometry, specific parameters are optimized to ensure the highest sensitivity and selectivity for the analytes and their deuterated internal standards. nih.gov The instrument is typically operated in the multiple-reaction monitoring (MRM) mode, which involves monitoring a specific precursor-to-product ion transition for each compound. nih.gov

For pravastatin and its deuterated forms, optimization is achieved by direct infusion of standard solutions into the mass spectrometer. nih.gov While both positive and negative ion modes can be tested, the negative ion mode often provides more reproducible results for these compounds, with the deprotonated molecule [M-H]⁻ being the most common precursor ion. nih.govnih.gov The collision energy (CE) and declustering potential (DP) are then fine-tuned to maximize the signal of the chosen product ion. nih.govnih.gov The use of a deuterated internal standard like 3α-Hydroxy Pravastatin-d3 involves establishing a unique MRM transition for it, distinct from the non-labeled analyte, allowing for its independent detection.

Interactive Table: Optimized Tandem Mass Spectrometry (MS/MS) Parameters Click on the headers to sort the data.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| Pravastatin | 423.3 | 100.8 | ESI- | nih.gov |

| 3α-Hydroxy Pravastatin | 423.3 | 100.8 | ESI- | nih.gov |

| Deuterated Internal Standard (Generic) | [M-H]⁻ | Analyte-specific fragment | ESI- | nih.govmyadlm.org |

Role of 3α-Hydroxy Pravastatin-d3 (sodium salt) as an Internal Standard in Bioanalytical Assays

The use of a stable isotope-labeled internal standard (SIL-IS), such as 3α-Hydroxy Pravastatin-d3, is the gold standard in quantitative bioanalysis. myadlm.orgresearchgate.net An ideal internal standard mimics the analytical behavior of the analyte as closely as possible. Since deuterated standards are chemically identical to the analyte, differing only in mass, they co-elute chromatographically and experience similar ionization effects in the mass spectrometer's source. texilajournal.com

Biological matrices like plasma are incredibly complex, containing numerous endogenous components that can interfere with the ionization of the target analyte in the MS source, a phenomenon known as the matrix effect. myadlm.org This can lead to either ion suppression or enhancement, causing significant variability and inaccuracy in quantification. texilajournal.com

A co-eluting SIL-IS like 3α-Hydroxy Pravastatin-d3 is affected by matrix effects in the same way as the non-labeled analyte. researchgate.nettexilajournal.com By calculating the ratio of the analyte peak area to the internal standard peak area, any signal suppression or enhancement that affects both compounds is effectively cancelled out. mdpi.com This normalization is crucial for correcting variations that may occur during sample preparation and injection, as well as patient-specific matrix differences. researchgate.net While deuterated standards are highly effective, it is noted that they may not always correct for all differential matrix effects, especially if there are slight retention time differences in regions of changing ion suppression. myadlm.org

Validated methods employing this strategy consistently demonstrate high accuracy and precision. For example, a method for pravastatin and its metabolite using a deuterated standard reported intra-day and inter-day accuracy in plasma between 97.2% and 106%, with precision (expressed as relative deviation) of less than 10%. nih.govnih.gov Such performance is well within the stringent acceptance criteria set by regulatory bodies like the FDA. nih.gov The reliability and consistency afforded by the use of a deuterated internal standard make the analytical method robust and suitable for application in clinical studies. nih.govnih.gov

Interactive Table: Method Validation Data Using a Deuterated Internal Standard Click on the headers to sort the data.

| Parameter | Plasma | Urine | Reference |

| Intra-day Accuracy | 97.2% - 104% | 98.2% - 105% | nih.gov |

| Inter-day Accuracy | 98.8% - 106% | 99.2% - 104% | nih.gov |

| Intra-day Precision (%RSD) | < 10% | < 6% | nih.gov |

| Inter-day Precision (%RSD) | < 7% | < 2% | nih.gov |

| Extraction Recovery | 93.8% - 99.5% | N/A | nih.govnih.gov |

Method Validation Parameters for Preclinical Sample Analysis

Bioanalytical method validation is crucial for ensuring the acceptability and reliability of results from preclinical studies. europa.eu For 3α-Hydroxy Pravastatin-d3, a deuterated analog of a major pravastatin metabolite, validation procedures follow stringent guidelines to demonstrate that the method is fit for its intended purpose. clearsynth.com The validation process assesses several key parameters to guarantee dependable measurement of the analyte in biological matrices like plasma or urine. nih.govjapsonline.com

Specificity and Selectivity: The method must be able to unequivocally differentiate and quantify the analyte in the presence of endogenous matrix components, other metabolites, and potential impurities. japsonline.com For 3α-Hydroxy Pravastatin-d3, this involves analyzing blank matrix samples to check for interferences at the retention time of the analyte and its internal standard (IS), which is often a different isotopologue like Pravastatin-d3. nih.gov

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated by analyzing samples with known concentrations of 3α-Hydroxy Pravastatin-d3. The range of concentrations must be appropriate for the expected levels in preclinical samples. For instance, a validated method for the non-deuterated form in human plasma demonstrated linearity over a range of 0.105–73.8 ng/mL. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. The LOQ, or Lower Limit of Quantitation (LLOQ), is the lowest concentration that can be measured with acceptable levels of accuracy and precision. japsr.in For the non-deuterated 3α-hydroxy pravastatin, an LLOQ of 0.105 ng/mL has been established in plasma, which is achieved by ensuring the analyte signal is at least five times that of a blank sample. nih.goveuropa.eu

Recovery: Recovery experiments are performed to determine the efficiency of the extraction process. This is assessed by comparing the analytical response of an analyte extracted from a biological matrix to the response of a pure standard solution. For 3α-hydroxy pravastatin, a two-step liquid-liquid extraction procedure has been shown to yield high recovery, ranging from 93.8% to 99.5% in plasma. nih.govnih.gov

Stability: The stability of 3α-Hydroxy Pravastatin-d3 must be evaluated under various conditions that mimic sample handling and storage. This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability at storage temperatures (e.g., -80°C). These tests ensure that the concentration of the analyte does not change from the time of collection to the time of analysis. japsonline.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are typically evaluated at the LLOQ and at low, medium, and high quality control (QC) concentrations. For bioanalytical methods, the mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (expressed as the coefficient of variation, CV) should not exceed 15% (20% at the LLOQ). europa.eu Validated methods for 3α-hydroxy pravastatin have demonstrated intra-day and inter-day accuracy between 97.2% and 106%, with precision values well below 10%. nih.gov

Table 1: Method Validation Parameters for 3α-Hydroxy Pravastatin Analysis in Plasma Data based on a validated LC-MS/MS method for the non-deuterated analyte, which is representative for the deuterated analog. nih.govresearchgate.net

| Parameter | Specification | Typical Finding |

| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 0.105–73.8 ng/mL |

| LLOQ | Signal-to-noise > 5; Accuracy ±20%; Precision ≤20% | 0.105 ng/mL |

| Accuracy | 85-115% of nominal (80-120% for LLOQ) | 97.2% to 106% |

| Precision (CV%) | ≤15% (≤20% for LLOQ) | Inter-day: <7%; Intra-day: <10% |

| Recovery | Consistent, precise, and reproducible | 93.8% to 99.5% |

| Matrix Effect | CV% of matrix factor ≤15% | Negligible ion suppression/enhancement |

| Stability | Within ±15% of nominal concentration | Stable under tested conditions |

Alternative Spectroscopic Techniques for Structural Elucidation of Metabolites

While chromatography coupled with mass spectrometry is the workhorse for quantification, other spectroscopic techniques are vital for the unambiguous structural elucidation of metabolites like 3α-Hydroxy Pravastatin-d3.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the molecular structure of a compound. tutorchase.com When analyzing deuterated compounds like 3α-Hydroxy Pravastatin-d3, NMR offers unique advantages. The substitution of hydrogen (¹H) with its isotope deuterium (B1214612) (²H) is fundamental to NMR experiments, most commonly through the use of deuterated solvents to avoid overwhelming signals from the solvent. tutorchase.comtcichemicals.com

However, the deuterium nucleus itself can be observed in a technique called Deuterium NMR (D-NMR or ²H-NMR). youtube.com This method is particularly useful for highly deuterated compounds. sigmaaldrich.com Key aspects of using NMR for deuterated compounds include:

Structure Verification: D-NMR can be used to confirm the position of the deuterium labels within the molecule. Since deuterium has a nuclear spin of 1, its NMR signals are distinct from hydrogen's spin of 1/2, providing direct evidence of deuteration. youtube.com

Purity Assessment: D-NMR can help identify non-deuterated or partially deuterated impurities, offering a clean spectrum where proton signals are absent. sigmaaldrich.com

Quantitative Analysis: Under appropriate experimental conditions, D-NMR can be quantitative, allowing for the determination of the degree of deuterium enrichment at specific sites within the molecule. sigmaaldrich.comrug.nl

Site-Specific Information: A key advantage of NMR over mass spectrometry is its ability to provide site-specific information, distinguishing between isomers where the deuterium label is at different positions on the molecular scaffold. rug.nl

For 3α-Hydroxy Pravastatin-d3, a ¹H NMR spectrum would show the absence of signals corresponding to the three protons that have been replaced by deuterium, while a ²H-NMR spectrum would show a signal confirming the location of the deuterium atoms.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the identification and structural elucidation of drug metabolites. nih.gov Unlike nominal mass instruments, HRMS instruments (such as Orbitrap or Time-of-Flight (TOF) analyzers) provide highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm).

The application of HRMS in the analysis of 3α-Hydroxy Pravastatin-d3 and other pravastatin metabolites offers several benefits:

Elemental Composition Determination: The high mass accuracy allows for the confident determination of the elemental formula of the parent ion and its fragments. This is critical for distinguishing between metabolites with the same nominal mass but different elemental compositions.

Metabolite Identification: In preclinical studies, HRMS is used to identify unknown metabolites. By comparing the accurate mass of a potential metabolite to the parent drug, specific metabolic transformations (e.g., hydroxylation, glucuronidation) can be proposed. For 3α-Hydroxy Pravastatin-d3, HRMS would confirm the addition of an oxygen atom (+15.9949 Da) and the presence of three deuterium atoms in place of three protons.

Enhanced Specificity: The high resolving power of HRMS allows for the separation of the analyte signal from background interferences that may have the same nominal mass, thereby increasing the specificity and reliability of detection. nih.gov

Fragmentation Analysis (MS/MS): When coupled with tandem mass spectrometry (MS/MS), HRMS provides accurate mass data for fragment ions. This fragmentation pattern provides detailed structural information, helping to pinpoint the location of metabolic modifications on the molecule. nih.gov For instance, the fragmentation of 3α-Hydroxy Pravastatin would be compared to that of pravastatin to confirm the position of the hydroxyl group.

Liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS/MS) methods have been successfully developed for the identification and quantification of various statins and their metabolites, underscoring the technique's power and applicability. nih.govmdpi.com

Preclinical Metabolic Fate and Biotransformation Pathways

Enzymatic and Non-Enzymatic Formation of 3α-Hydroxy Pravastatin (B1207561)

The formation of 3α-Hydroxy Pravastatin, and by extension its deuterated analog, involves both enzymatic and non-enzymatic processes.

While pravastatin itself is not extensively metabolized by the cytochrome P450 (CYP450) system, some enzymatic processes are involved in its biotransformation. nih.govresearchgate.net The formation of 3α-Hydroxy Pravastatin is described as an isomerization of pravastatin. psu.edunih.gov Studies in rat liver cytosol have shown that the formation of isomeric metabolites of pravastatin can be mediated by sulfotransferases. nih.gov This process involves the metabolic activation by sulfation at the 6'-hydroxy group, followed by nucleophilic attack, leading to the formation of isomers like 3'α-hydroxy pravastatin. nih.gov Although pravastatin is not a major substrate for CYP450 enzymes, some studies have investigated the potential for minor metabolic pathways involving these enzymes. researchgate.netnih.govnih.gov However, the primary route of metabolism for pravastatin and the formation of its major isomers appears to be less dependent on the CYP450 system compared to other statins. nih.govresearchgate.net

Chemical degradation, particularly in the acidic environment of the stomach, contributes to the formation of pravastatin's major metabolites. nih.gov This non-enzymatic isomerization is a significant pathway for the formation of 3α-Hydroxy Pravastatin. psu.edunih.gov The stability of pravastatin and its metabolites is pH-dependent, and the acidic conditions can facilitate the conversion to its isomeric forms. nih.gov

In Vitro Metabolism Studies Using Liver Microsomes, Hepatocytes, and Other Cellular Systems

In vitro systems are essential tools for studying drug metabolism. researchgate.netspringernature.com Liver microsomes, hepatocytes, and other cellular systems are used to investigate the metabolic stability and profile of compounds like pravastatin and its analogs. nih.govhelsinki.fi

Studies using human liver microsomes (HLMs) have shown that pravastatin has a lower intrinsic clearance compared to other statins like atorvastatin (B1662188) and simvastatin, indicating lower hepatic metabolism. droracle.ai In these in vitro systems, the depletion of the parent compound over time is measured to determine its metabolic stability. springernature.com Metabolite profiling in preclinical models, such as isolated rat hepatocytes, has led to the identification and structure elucidation of various metabolites, including conjugates and dihydrodiols. nih.gov

Deuterated analogs like 3α-Hydroxy Pravastatin-d3 are often used as internal standards in pharmacokinetic studies due to their similar chemical properties but distinct mass. nih.gov The deuterium (B1214612) isotope effect can sometimes influence the rate of metabolism. While specific comparative in vitro metabolism studies on 3α-Hydroxy Pravastatin-d3 are not extensively published, the general principle is that the metabolic pathways are expected to be very similar to the non-deuterated compound. The use of deuterated standards allows for precise quantification in complex biological matrices. nih.gov

Metabolite Identification and Structural Assignment in Preclinical Biological Matrices

The identification of metabolites in biological fluids like plasma and urine is a critical step in understanding the biotransformation of a drug. psu.edunih.gov For pravastatin, 3α-Hydroxy Pravastatin has been identified as a major metabolite in human plasma, urine, and feces. nih.govmedchemexpress.comnih.gov Analytical techniques such as high-performance liquid chromatography (HPLC) and tandem mass spectrometry (LC-MS/MS) are employed for the quantitative determination of pravastatin and its metabolites. nih.govnih.govnih.gov The structural assignment of these metabolites is confirmed using methods like nuclear magnetic resonance (NMR) spectroscopy. psu.edunih.gov

Table 1: Key Research Findings on Pravastatin Metabolism

| Finding | Research Focus | Key Outcome | Reference(s) |

|---|---|---|---|

| Metabolite Identification | Biotransformation in humans | 3α-Hydroxy Pravastatin is a major metabolite. | psu.edunih.govnih.gov |

| Enzymatic Formation | Role of sulfotransferases | Isomeric metabolites can be formed via sulfation in rat liver cytosol. | nih.gov |

| CYP450 Metabolism | Role of P450 enzymes | Pravastatin is not extensively metabolized by CYP450 enzymes. | nih.govresearchgate.net |

| In Vitro Stability | Human Liver Microsomes | Pravastatin shows lower intrinsic clearance compared to other statins. | droracle.ai |

| Analytical Methods | Quantification in plasma and urine | LC-MS/MS methods developed for simultaneous quantification of pravastatin and its metabolites. | nih.govnih.gov |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3α-Hydroxy Pravastatin-d3 (sodium salt) |

| Pravastatin |

| 3α-Hydroxy Pravastatin |

| Atorvastatin |

| Simvastatin |

| 6-epi-Pravastatin |

| Mevastatin |

| Rosuvastatin |

| Pitavastatin |

| Fluvastatin |

Application of Deuterated Tracers for Pathway Elucidation

The use of stable isotope-labeled compounds, particularly deuterated tracers, is a cornerstone of modern metabolic research. nih.govclinpgx.orgyoutube.com This technique, known as stable isotope-resolved metabolomics (SIRM), allows researchers to track the fate of a molecule through complex biological systems without the need for radioactive materials. clinpgx.org By replacing one or more hydrogen atoms with deuterium (²H or D), the mass of the compound is increased. This mass shift allows for the clear differentiation between the administered tracer and its endogenous or non-labeled counterparts using mass spectrometry (MS). nih.govpsu.edu

In the context of pravastatin, its biotransformation in humans is known to yield several metabolites, with the 3α-hydroxy isomer being a significant product. psu.edudroracle.ai A deuterated version of this metabolite, 3α-Hydroxy Pravastatin-d3, serves as a powerful probe in preclinical studies. Researchers can administer this labeled compound and trace its journey, helping to answer key questions:

Does 3α-hydroxy pravastatin act as a terminal metabolite, or is it further biotransformed?

Can it convert back to the parent drug, pravastatin?

Does it undergo conjugation or other phase II metabolic reactions?

Another critical application of deuterated compounds like 3α-Hydroxy Pravastatin-d3 is their use as internal standards for quantitative bioanalysis. nih.govebi.ac.uk In liquid chromatography-mass spectrometry (LC-MS) assays, a known quantity of the deuterated standard is added to a biological sample (e.g., plasma or urine). Because the deuterated standard is chemically identical to the analyte of interest, it experiences the same extraction losses and ionization suppression in the mass spectrometer. ebi.ac.uknih.gov By comparing the MS signal of the analyte to the signal of the co-eluting deuterated standard, a highly accurate and precise quantification of the analyte can be achieved. youtube.com

| Experimental Step | Methodology | Expected Outcome with 3α-Hydroxy Pravastatin-d3 (Tracer) | Rationale |

|---|---|---|---|

| Administration | Administer a mixture of non-labeled pravastatin and 3α-Hydroxy Pravastatin-d3 to an in vitro model (e.g., liver microsomes). | Introduction of both the drug and a specific, labeled metabolite into the system. | To observe the formation of metabolites from the parent drug and simultaneously track the fate of the labeled metabolite. |

| Sample Analysis | Analyze samples over time using LC-MS, monitoring for the specific mass-to-charge ratios (m/z) of the parent drug, its non-labeled metabolites, and the deuterated tracer. | Detection of distinct peaks for Pravastatin (M), 3α-Hydroxy Pravastatin (M+16), and 3α-Hydroxy Pravastatin-d3 (M+16+3). | Mass spectrometry allows for the unambiguous differentiation and quantification of each compound based on its unique mass. |

| Pathway Confirmation | Observe if new deuterated species (M+x+3) appear over time. | If 3α-Hydroxy Pravastatin-d3 is further metabolized, new deuterated peaks will be detected, elucidating downstream pathways. If only the initial deuterated peak decreases without new ones appearing, it suggests it is a terminal or slowly metabolized product. | Tracing the deuterium label provides direct evidence of subsequent metabolic steps. |

Impact of Isotope Effects on Metabolic Transformations

The replacement of hydrogen with deuterium can significantly alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). droracle.ai This effect is most pronounced when the cleavage of a carbon-hydrogen (C-H) bond is the rate-determining step of the reaction. drugbank.com The carbon-deuterium (C-D) bond is stronger than the C-H bond, and therefore requires more energy to break. As a result, reactions involving C-D bond cleavage are typically slower than those involving C-H bond cleavage. droracle.aidrugbank.com

In drug metabolism, the KIE is a valuable tool. If a drug is metabolized at a specific site by oxidation, deuterating that site can slow down its metabolism, potentially improving its pharmacokinetic profile by increasing its half-life and exposure. youtube.com

The biotransformation of pravastatin is complex, involving multiple pathways. psu.edu While isomerization and ring hydroxylation are major routes, studies have also identified ω-1 oxidation of the ester side chain as a metabolic pathway. psu.edu This side chain is specifically a (2S)-2-methyl-1-oxobutoxy group attached to the core ring structure. nih.gov The compound Pravastatin-d3 is labeled with three deuterium atoms on the methyl group of this very side chain.

Therefore, the metabolism of Pravastatin-d3 via ω-1 oxidation of the ester side chain would necessitate the cleavage of a C-D bond. This would be expected to exhibit a significant KIE, leading to a decreased rate of formation of metabolites from this specific pathway. This metabolic "switching" could, in turn, increase the flux through other metabolic routes, such as isomerization to 6-epi-PV or the 3α-hydroxy isomer of PV. For 3α-Hydroxy Pravastatin-d3, if it were to undergo further oxidation on the deuterated side chain, a similar KIE would be observed, slowing its clearance. Understanding these effects is crucial for interpreting data from studies using deuterated tracers and for designing new drug candidates with improved metabolic stability.

| Metabolic Pathway | Description | Metabolite(s) Formed | Potential Impact of d3-Label on Ester Side Chain |

|---|---|---|---|

| Isomerization | Epimerization at the 6-position or isomerization of the 3-hydroxy group. psu.edu | 6-epi-Pravastatin, 3α-Hydroxy Pravastatin. psu.edu | No direct impact expected. This pathway may be upregulated if other pathways are slowed by the KIE. |

| Enzymatic Ring Hydroxylation | Hydroxylation on the hexahydronaphthalene (B12109599) ring system. psu.edu | Hydroxylated pravastatin derivatives. droracle.ai | No direct impact expected. |

| ω-1 Oxidation of Ester Side Chain | Oxidation of the 2-methyl-1-oxobutoxy side chain. psu.edu | Hydroxylated side-chain metabolites. | Significant impact expected. The Kinetic Isotope Effect (KIE) would slow this pathway, reducing the formation of these specific metabolites. |

| β-Oxidation of Carboxy Side Chain | Oxidation of the heptanoic acid side chain. psu.edu | Chain-shortened metabolites. | No direct impact expected. |

| Conjugation | Attachment of conjugating groups (e.g., glucuronic acid). psu.edu | Pravastatin conjugates. | No direct impact expected. |

Preclinical Pharmacokinetic and Pharmacodynamic Investigations

Pharmacokinetic Profiling in Animal Models (e.g., rats, mice, dogs)

Preclinical studies in various animal models, including rats, dogs, and monkeys, have been instrumental in characterizing the pharmacokinetic profile of pravastatin (B1207561) and its metabolites. nih.gov These studies provide foundational knowledge regarding the absorption, distribution, metabolism, and excretion (ADME) of these compounds, which is crucial for understanding their disposition in a biological system. merckvetmanual.com

In preclinical animal models, pravastatin demonstrates rapid absorption following oral administration. researchgate.net However, its oral bioavailability is generally low due to incomplete absorption and a significant first-pass effect in the liver. researchgate.netnih.gov Studies in rats and dogs have shown absorption to be approximately 70% and 50%, respectively. nih.gov The primary site of absorption is the upper small intestine, a process likely mediated by carrier-based transport systems. nih.gov

The distribution of pravastatin is characterized by its selective uptake into the liver, which is the target organ for its cholesterol-lowering effects. nih.govresearchgate.net This tissue selectivity is a key feature of pravastatin's disposition. nih.govnih.gov Whole-body autoradiography and radioactivity measurements in rats have confirmed that the highest concentrations of the drug are found in the liver. nih.gov Conversely, plasma protein binding of pravastatin is lower compared to other statins, at approximately 60%. researchgate.netsemanticscholar.org

Excretion of pravastatin and its metabolites occurs through both renal and biliary pathways. researchgate.netnih.gov A significant portion of the administered dose is eliminated in the feces via biliary excretion, with the unchanged parent drug being the major component in the bile. nih.govdrugbank.com This biliary excretion contributes to an enterohepatic circulation, where the drug is reabsorbed from the intestine, thereby prolonging its presence in the liver. nih.govacs.org In rats, it has been observed that bile duct cannulation, which prevents enterohepatic recirculation, results in a shorter terminal half-life of pravastatin. acs.org The remaining portion of the drug is cleared by the kidneys. researchgate.netdrugbank.com

The major metabolite of pravastatin is the 3α-hydroxy isomeric form. drugbank.com This metabolite, along with others, is produced primarily through non-cytochrome P450-mediated pathways, mainly by chemical degradation in the stomach and processing in the liver and kidneys. nih.govdrugbank.com

Table 1: Summary of Pravastatin Pharmacokinetic Parameters in Preclinical Species

| Parameter | Rat | Dog | Monkey |

|---|---|---|---|

| Oral Absorption | ~70% nih.gov | ~50% nih.gov | Data not specified |

| Primary Excretion Route | Feces (via bile) nih.govdrugbank.com | Feces (via bile) nih.gov | Data not specified |

| Plasma Protein Binding | ~60% researchgate.net | ~60% researchgate.net | Data not specified |

| Key Metabolite | 3α-Hydroxy Pravastatin drugbank.com | 3α-Hydroxy Pravastatin drugbank.com | 3α-Hydroxy Pravastatin drugbank.com |

| Enterohepatic Circulation | Present nih.govacs.org | Present nih.gov | Data not specified |

While detailed comparative pharmacokinetic studies between pravastatin and its 3α-hydroxy metabolite in preclinical settings are not extensively reported in the available literature, some insights can be gathered. The 3α-hydroxy isomer is consistently identified as a major metabolite of pravastatin across different species. drugbank.com However, its pharmacological activity is considered to be significantly lower than that of the parent compound, pravastatin, with reports suggesting it is only 1/10th to 1/40th as potent in inhibiting HMG-CoA reductase. nih.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling for Pravastatin and its Metabolites

Physiologically based pharmacokinetic (PBPK) modeling has become an invaluable tool in drug development, allowing for the integration of in vitro data with physiological information to simulate the pharmacokinetic behavior of drugs and their metabolites in vivo. researchgate.netfrontiersin.org

The development of PBPK models for pravastatin involves the extrapolation of in vitro data to predict its in vivo pharmacokinetics. researchgate.netfrontiersin.org This process utilizes data from in vitro systems, such as sandwich-cultured human hepatocytes (SCHH), to determine key parameters like active uptake, passive diffusion, and efflux clearances. nih.gov These in vitro-derived parameters are then incorporated into the PBPK model structure, which represents the body as a series of interconnected physiological compartments. researchgate.netsimulations-plus.com

For pravastatin, PBPK models have been successfully developed that can adequately describe its plasma concentration-time profiles in preclinical models and humans. nih.govnih.gov These models often require the use of scaling factors to accurately translate the in vitro clearance values to the in vivo situation. nih.gov However, recent advancements using plateable human hepatocytes with human plasma have shown promise in directly predicting pravastatin's pharmacokinetics without the need for scaling factors. nih.govresearchgate.net

Transporter proteins play a crucial role in the disposition of pravastatin. nih.govclinpgx.org The hepatic uptake of pravastatin is primarily mediated by Organic Anion Transporting Polypeptides (OATPs), while its efflux into the bile is handled by Multidrug Resistance-Associated Proteins (MRPs). clinpgx.orgyoutube.commdpi.com

Simulations using these PBPK models can predict the impact of genetic polymorphisms in transporter genes or the effects of drug-drug interactions with transporter inhibitors. nih.govyoutube.com For example, PBPK models have been used to simulate the increased plasma concentrations of pravastatin when co-administered with inhibitors of OATP1B1. nih.gov These simulations are valuable for predicting potential clinical outcomes based on preclinical data.

Table 2: Key Transporters in Pravastatin Disposition

| Transporter Family | Specific Transporter(s) | Role in Pravastatin Disposition | Reference |

|---|---|---|---|

| OATP | OATP1B1, OATP2B1 | Hepatic uptake from blood | clinpgx.orgyoutube.com |

| MRP | MRP2 | Biliary efflux from hepatocytes | youtube.commdpi.com |

Preclinical Pharmacodynamic Effects of Pravastatin Metabolites

The primary pharmacodynamic effect of pravastatin is the inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. nih.govportico.orgdrugbank.com This inhibition leads to a reduction in cholesterol levels. nih.gov

In addition to its effects on cholesterol synthesis, preclinical studies have explored other pharmacodynamic effects of pravastatin. For instance, in a mouse model of hypercholesterolemia, pravastatin treatment was shown to affect the structure of macrophage mitochondria and their interaction with the endoplasmic reticulum, which in turn impacts foam cell formation. nih.gov While these studies focus on the parent drug, the lower potency of the 3α-hydroxy metabolite suggests its contribution to these pleiotropic effects would also be minimal.

The tissue-selective action of pravastatin, particularly its high uptake into the liver, is a key aspect of its pharmacodynamic profile. nih.govnih.gov This selectivity is attributed to the carrier-mediated uptake mechanisms in hepatocytes. nih.gov The inhibitory activity of pravastatin on cholesterol synthesis in the liver has been directly correlated with its concentration in this target organ. nih.gov

HMG-CoA Reductase Inhibitory Activity of 3α-Hydroxy Pravastatin in In Vitro Assays

3α-Hydroxy Pravastatin, also known as 3α-Isopravastatin, is the primary active metabolite of Pravastatin. drugbank.commedchemexpress.compsu.edu The principal mechanism of action for this class of compounds is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. drugbank.comwikipedia.org

While it is an active inhibitor of HMG-CoA reductase, the inhibitory potency of the 3α-hydroxyisomeric metabolite is substantially lower than that of its parent compound, Pravastatin. wikipedia.org Research indicates that the metabolite's activity is approximately 2.5% to 10% of the potency of Pravastatin. wikipedia.org This significant reduction in activity has led some to classify the clinical contribution of this metabolite as negligible. drugbank.com

The parent compound, Pravastatin, demonstrates potent inhibition of HMG-CoA reductase in various assays. For instance, in homogenates of the human hepatoma cell line Hep G2, Pravastatin exhibited an IC50 (half-maximal inhibitory concentration) of 95 nM. nih.gov Another study reported an IC50 of 5.6 μM for Pravastatin against sterol synthesis. medchemexpress.com The significant difference in potency between the parent drug and its major metabolite is a key feature of its preclinical profile.

Table 1: Comparative Inhibitory Activity against HMG-CoA Reductase

This table is interactive. Click on the headers to sort the data.

| Compound | Type | Relative Potency | IC50 (in Hep G2 cell homogenates) | Reference |

| Pravastatin | Parent Drug | 100% | 95 nM | nih.gov |

| 3α-Hydroxy Pravastatin | Metabolite | 2.5% - 10% | Not Available | wikipedia.org |

Cellular and Molecular Target Engagement Studies in Preclinical Models

The cellular and molecular engagement of Pravastatin and its metabolites is characterized by marked tissue selectivity, a feature attributed to the compound's hydrophilic nature. nih.govnih.gov Preclinical studies demonstrate that Pravastatin potently inhibits cholesterol synthesis in hepatic and ileal tissues, while having minimal effect on cholesterol synthesis in extrahepatic tissues such as the kidney, spleen, adrenal glands, and brain. nih.gov

This tissue selectivity is governed by the presence of specific transporters on cell surfaces. nih.gov The uptake of Pravastatin into hepatocytes is an active process mediated by a sodium-independent bile acid transporter system. nih.govresearchgate.net In contrast, Pravastatin appears less able to enter other cell types that lack this specific transporter, which explains its lower potency in cell lines like Hep G2 compared to primary human hepatocytes. nih.gov

As the major metabolite, 3α-Hydroxy Pravastatin is a component of the metabolic profile following Pravastatin administration and is found in human plasma and urine. psu.edunih.gov The clearance of Pravastatin and its metabolites occurs through both renal and hepatic pathways. nih.govnih.govresearchgate.net Given that 3α-Hydroxy Pravastatin is structurally similar to and more hydrophilic than its parent, its cellular engagement is also expected to be dependent on these active transport mechanisms, thus confining its primary activity to the liver.

Evaluation of Potential Receptor Interactions

The primary molecular target for 3α-Hydroxy Pravastatin is the enzyme HMG-CoA reductase. wikipedia.org Its interaction is that of a competitive inhibitor, where it competes with the natural substrate (HMG-CoA) for the enzyme's active site. wikipedia.org

Beyond the direct enzyme inhibition, the significant "receptor" interaction for Pravastatin and its metabolites is with cell surface transporters that facilitate their entry into target cells. The liver-specific uptake of Pravastatin is mediated by organic anion transporting polypeptides, specifically OATP1B1, located on the basolateral membrane of human hepatocytes. researchgate.net This active transport is crucial for its hepatoselective disposition. nih.gov Due to its hydrophilicity, Pravastatin does not readily diffuse across cell membranes in non-hepatic tissues. nih.govnih.gov

Degradation Pathways and Stability Assessment for Analytical Standards

Forced Degradation Studies of Pravastatin (B1207561) and its Isomeric Metabolites

Forced degradation, or stress testing, is a critical process in pharmaceutical development that helps to elucidate the intrinsic stability of a drug substance. researchgate.netajpaonline.comnih.gov By subjecting the drug to conditions more severe than standard accelerated stability testing, potential degradation pathways can be identified. researchgate.netnih.gov This is particularly important for statins, which are known to be susceptible to hydrolysis, especially in the presence of high temperatures and humidity. researchgate.netajpaonline.com

Pravastatin and its metabolites undergo degradation when exposed to various stress factors, including acid, base, heat, light, and oxidative conditions. researchgate.netajpaonline.com The nature and extent of degradation are highly dependent on the specific conditions applied.

Acid and Base Hydrolysis: Pravastatin is highly susceptible to hydrolysis. researchgate.netresearchgate.net Degradation is significantly more pronounced in acidic conditions compared to alkaline (basic) conditions. researchgate.net In one study, acid hydrolysis (1 N HCl at 25°C for 5 minutes) resulted in significant degradation. researchgate.net Under acidic stress, pravastatin can degrade into multiple products, with one study identifying four distinct degradation products in an acidic medium. researchgate.net Conversely, in an alkaline medium (0.01 N NaOH at 25°C for 5 minutes), only one degradation product was generated. researchgate.netresearchgate.net The primary hydrolytic degradation pathway involves the opening of the lactone ring for pravastatin lactone or the degradation of the heptanoic acid side chain for the acid form.

Oxidation: Oxidative stress, typically induced using hydrogen peroxide (H₂O₂), also leads to the degradation of pravastatin. researchgate.net Studies have shown significant degradation (52.23%) when subjected to 3% H₂O₂. researchgate.net

Thermal and Photolytic Stress: Statins are generally susceptible to degradation from heat and light. researchgate.netajpaonline.com Pravastatin has been observed to degrade under dry heat conditions (e.g., 105°C for 6 hours). researchgate.net Photostability studies involving exposure to UV light have also shown degradation, leading to the formation of additional products. researchgate.net

Table 1: Summary of Pravastatin Degradation under Forced Stress Conditions

| Stress Condition | Observations | Degradation Products | Reference |

|---|---|---|---|

| Acid Hydrolysis | Significant degradation, more pronounced than in basic conditions. | Multiple degradation products (e.g., four identified in one study). | researchgate.netresearchgate.net |

| Base Hydrolysis | Degradation occurs, but to a lesser extent than acid hydrolysis. | Fewer degradation products (e.g., one identified in one study). | researchgate.netresearchgate.net |

| Oxidation | Significant degradation observed. | Specific oxidative degradation products are formed. | researchgate.net |

| Thermal Stress | Degradation occurs under dry heat. | Thermal degradants are produced. | researchgate.net |

| Photolytic Stress | Degradation upon exposure to UV light. | Photodegradation products are formed. | researchgate.net |

The rate at which pravastatin and its metabolites degrade can be described by kinetic models. Studies have shown that the hydrolytic degradation of pravastatin generally follows a pseudo-first-order kinetic model. researchgate.net The rate of this degradation is pH-dependent, with the degradation constant (k) varying significantly with changes in pH. researchgate.net For instance, at 80°C, the degradation rate constant is considerably higher at pH 3 than at pH 12. researchgate.net

One study on atorvastatin (B1662188), another statin, found that its degradation followed first-order kinetics under acidic conditions and zero-order kinetics under basic conditions, highlighting that different mechanisms can prevail under different pH environments. nih.gov While specific kinetic models for 3α-Hydroxy Pravastatin are not detailed in the provided results, it is reasonable to infer that as a close structural analogue, it would exhibit similar pH-dependent hydrolytic instability. A physiologically based kinetic (PBK) model has also been developed to describe the effect of pravastatin on plasma cholesterol concentrations. nih.gov

Table 2: Kinetic Parameters for Pravastatin Hydrolytic Degradation at 80°C

| pH | Degradation Constant (k, min⁻¹) | Half-life (t₁/₂, min) | Shelf-life (t₉₀, min) | Reference |

|---|---|---|---|---|

| 3 | 35.13 x 10⁻³ | 19.7 | 3.0 | researchgate.net |

| 5 | 3.62 x 10⁻³ | 191.5 | 29.1 | researchgate.net |

| 7 | 4.76 x 10⁻⁴ | 1455.9 | 221.2 | researchgate.net |

| 9 | 1.04 x 10⁻⁴ | 6665.0 | 1012.7 | researchgate.net |

| 12 | 3.18 x 10⁻⁵ | 21795.5 | 3311.5 | researchgate.net |

Data adapted from a study on the hydrolytic behavior of pravastatin, illustrating the significant impact of pH on degradation kinetics. researchgate.net

Purity Profiling and Impurity Identification in Reference Standards

Ensuring the purity of analytical reference standards is a fundamental requirement for accurate pharmaceutical analysis. pharmaffiliates.comenamine.net Impurity profiling involves the identification, quantification, and characterization of unwanted substances in the active pharmaceutical ingredient (API) or reference material. pharmaffiliates.comenamine.net

A variety of sophisticated analytical techniques are employed for the purity profiling of pravastatin and its related substances. These methods must be sensitive and selective enough to separate and identify impurities, even at very low levels. chem-soc.siproquest.com

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for purity analysis, as described in pharmacopoeias like the USP. mdpi.comgimitec.comnih.gov Separation is typically achieved on a reversed-phase C18 column, with detection at pravastatin's maximum absorption wavelength of 238 nm. mdpi.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers higher sensitivity and specificity than HPLC-UV and is crucial for identifying unknown impurities and quantifying analytes at low concentrations. chem-soc.sinih.govscholarsresearchlibrary.comnih.gov Methods using both positive and negative electrospray ionization (ESI) have been developed to detect pravastatin, its metabolites like 3α-hydroxy-pravastatin, and their lactone forms simultaneously. nih.gov Deuterated internal standards, such as Pravastatin-d3 and 3α-Hydroxy Pravastatin-d3, are essential for accurate quantification using LC-MS/MS. nih.gov

Other Techniques: Gas chromatography-mass spectrometry (GC/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are also used, particularly for structural elucidation of unknown impurities. mdpi.comnih.gov

During the production and storage of pravastatin, several related substances and impurities can be formed. chem-soc.simdpi.com The identification and control of these impurities are vital for the safety and efficacy of the drug.

Process-Related Impurities: Mevastatin and 6-epi pravastatin are two major impurities that can originate from the fermentation process used to produce pravastatin. chem-soc.si

Isomers: 3α-Hydroxy Pravastatin is the primary active metabolite of pravastatin. nih.govcaymanchem.commedchemexpress.com Other isomers, such as 3α-hydroxyisocompactin (also known as Pravastatin Related Compound A), are considered impurities. gimitec.com

Lactone Forms: Pravastatin exists in an equilibrium between its active open-acid form and its inactive lactone form (pravalactone). nih.gov The lactone can be considered an impurity and must be monitored. 3α-hydroxy-pravalactone is the corresponding lactone of the 3α-hydroxy metabolite. nih.gov

Degradation Products: As discussed, various degradation products can arise from hydrolysis, oxidation, and photolysis.

Dihydro-Impurities: Dihydro analogues, such as 4a,5-dihydropravastatin, are known byproducts of the fermentative production of statins. mdpi.comnih.gov These can be difficult to detect with standard UV-based pharmacopoeia methods but can be identified using LC-MS. mdpi.comnih.gov

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations of Pravastatin (B1207561) Metabolites with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding how pravastatin and its metabolites, including 3α-Hydroxy Pravastatin, interact with their primary biological target.

Binding Interactions with HMG-CoA Reductase and Other Relevant Proteins

The primary target for pravastatin and its metabolites is 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. nih.govnih.gov Docking studies reveal that statins bind to the active site of HMG-CoA reductase with high affinity, competing with the natural substrate, HMG-CoA. nih.govwashington.edu The binding is characterized by a network of interactions, including hydrogen bonds, van der Waals forces, and hydrophobic interactions. researchgate.net

Beyond HMG-CoA reductase, pravastatin is a known substrate for various transporter proteins that govern its pharmacokinetic profile, such as the organic anion-transporting polypeptides (OATP1B1, OATP1B3, SLCO2B1) and efflux transporters (ABCB1, ABCC2, ABCG2). clinpgx.org Molecular modeling can also be applied to understand how 3α-Hydroxy Pravastatin interacts with these transporters, influencing its absorption, distribution, and elimination.

Conformational Analysis of 3α-Hydroxy Pravastatin

Conformational analysis is used to study the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like 3α-Hydroxy Pravastatin, which possesses a flexible heptanoic acid side chain and a rigid bicyclic ring system, understanding its preferred conformations is key to deciphering its binding mode.

The active form of statins, the open hydroxy acid, has specific stereochemistry in the HMG-like moiety that is essential for its inhibitory activity. Computational analysis helps determine the low-energy conformations of the side chain and how it orients itself within the HMG-CoA reductase active site. The rigid core of the statin molecule, derived from the decalin ring, provides a stable scaffold for the pharmacophore elements. washington.edu The introduction of a hydroxyl group at the 3α position, creating the metabolite, slightly alters the molecule's polarity and conformational landscape compared to the parent pravastatin, which can influence its binding affinity and selectivity.

Molecular Dynamics Simulations for Understanding Protein-Ligand Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand, such as 3α-Hydroxy Pravastatin, and its target protein over time. These simulations can refine the static picture provided by molecular docking and offer insights into the stability of the protein-ligand complex. nih.gov

By simulating the movement of atoms and molecules, MD can reveal:

The stability of key hydrogen bonds and other interactions.

The role of water molecules in the binding site.

Conformational changes in the protein upon ligand binding. researchgate.net

The free energy of binding, which is a more rigorous predictor of affinity than docking scores alone.

For statins, MD simulations have been used to confirm the stability of their binding within the active site of HMG-CoA reductase and to analyze the detailed network of interactions with active site residues. nih.gov

Prediction of Metabolite Formation Pathways and Isomeric Transformations

Computational tools can be employed to predict the metabolic fate of drugs. Pravastatin is metabolized to a number of active and inactive metabolites, with 3α-Hydroxy Pravastatin (also known as 3α-Isopravastatin or R-416) being a significant one. caymanchem.comnih.gov

Physiologically based pharmacokinetic (PBPK) modeling, a type of computational simulation, can be used to predict the disposition of pravastatin and the formation of its metabolites in the body. nih.gov These models incorporate in vitro data on metabolism and transport to simulate in vivo pharmacokinetics. nih.gov For pravastatin, metabolism is not primarily mediated by the cytochrome P450 system, which distinguishes it from many other statins. nih.gov Instead, isomeric transformation to compounds like 3α-Hydroxy Pravastatin can occur. nih.gov Computational models can help predict the likelihood of such transformations by calculating the relative thermodynamic stabilities of the different isomers.

Structure-Activity Relationship (SAR) Studies of Pravastatin Metabolites

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For pravastatin and its metabolites, SAR focuses on their ability to inhibit HMG-CoA reductase.

The key structural features for the activity of statins are well-established through extensive SAR studies:

The Hydroxy Acid Moiety: The dihydroxyheptanoic acid portion is the pharmacophore that mimics the HMG part of the natural substrate. Its open-acid form is essential for activity.

The Bicyclic Ring System: This rigid core properly orients the pharmacophore in the active site.

Substituents on the Ring: Minor substitutions on the decalin ring can lead to significant differences in physicochemical properties and pharmacological profiles. nih.gov For instance, the hydrophilicity of pravastatin, due to its hydroxyl groups, contributes to its hepatoselectivity. nih.govnih.gov

Data Tables

Table 1: Key Molecular Properties of 3α-Hydroxy Pravastatin This table is generated based on the known chemical structure and properties of the compound.

| Property | Value |

|---|---|

| Synonyms | 3α-Isopravastatin, R-416 |

| Molecular Formula | C₂₃H₃₅NaO₇ |

| Molecular Weight | 446.5 g/mol |

| Appearance | Solid |

| Key Structural Features | Dihydroxyheptanoic acid side chain, Hydroxylated decalin ring system |

Table 2: Computational Study Focus Areas for Pravastatin and its Metabolites

| Computational Technique | Primary Application | Key Insights Gained |

|---|---|---|

| Molecular Docking | Predicting binding mode and affinity | Identification of key interactions with HMG-CoA reductase active site residues. nih.govniscpr.res.in |

| Molecular Dynamics | Assessing complex stability and dynamics | Understanding the stability of the ligand-protein complex over time and conformational changes. nih.gov |

| PBPK Modeling | Predicting pharmacokinetic profiles | Simulation of absorption, distribution, metabolism, and excretion; prediction of metabolite concentrations. nih.gov |

| SAR Analysis | Relating chemical structure to activity | Determining the importance of the hydroxy acid, bicyclic ring, and substituents for inhibitory potency. youtube.com |

Future Research Directions and Advanced Applications

Development of Novel Analytical Platforms for Deuterated Metabolites

The accurate quantification and characterization of deuterated metabolites like 3α-Hydroxy Pravastatin-d3 are crucial for their effective use in research. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a well-established method for analyzing Pravastatin (B1207561) and its metabolites, the unique properties of deuterated compounds are driving the development of more advanced analytical platforms. nih.govresearchgate.net

Future research is focused on enhancing the sensitivity and specificity of detection methods for deuterated molecules. Innovations in mass spectrometry, such as high-resolution mass spectrometry (HRMS), offer improved capabilities for distinguishing between deuterated and non-deuterated compounds and for identifying low-abundance metabolites. researchgate.net Furthermore, the development of novel ionization techniques and chromatographic separation methods can help to overcome challenges associated with the analysis of complex biological matrices.

Another promising area is the application of spectroscopic techniques, such as Raman spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, for the non-invasive, real-time tracking of deuterated tracers. nih.gov These methods can provide valuable spatial and temporal information about the distribution and metabolic fate of 3α-Hydroxy Pravastatin-d3 within biological systems. The integration of these advanced analytical platforms will be essential for fully harnessing the potential of deuterated metabolites in biomedical research.

Table 1: Comparison of Analytical Platforms for Deuterated Metabolites

| Analytical Platform | Advantages | Disadvantages |

|---|---|---|

| LC-MS/MS | High sensitivity and specificity; well-established for drug metabolite analysis. | Can be destructive to the sample; may require extensive sample preparation. |

| HRMS | High mass accuracy and resolution; excellent for distinguishing isotopologues. | Higher instrumentation cost; data analysis can be complex. |

| Raman Spectroscopy | Non-invasive; capable of in-situ and real-time measurements. | Lower sensitivity compared to mass spectrometry; potential for interference from background signals. |

| NMR Spectroscopy | Non-destructive; provides detailed structural information. | Lower sensitivity; may require higher concentrations of the analyte. |

Expanded Application of 3α-Hydroxy Pravastatin-d3 as a Tracer in Mechanistic In Vitro and Preclinical In Vivo Studies

The use of 3α-Hydroxy Pravastatin-d3 as a stable isotope tracer offers significant advantages for elucidating the complex mechanisms of Pravastatin's action and metabolism. In in vitro studies, this deuterated metabolite can be used to investigate cellular uptake, efflux, and metabolic conversion pathways in various cell types, such as hepatocytes and macrophages. nih.gov By tracing the fate of the deuterium-labeled compound, researchers can gain a more precise understanding of the enzymes and transporters involved in Pravastatin's disposition. nih.govnih.gov

In preclinical in vivo models, 3α-Hydroxy Pravastatin-d3 can be administered to track its distribution to different tissues and organs, providing insights into its pharmacokinetic profile. This is particularly valuable for understanding how factors such as disease states or co-administered drugs may alter the metabolism and clearance of Pravastatin. Furthermore, the use of deuterated tracers can help to differentiate between the administered drug and its endogenously produced counterparts, allowing for more accurate kinetic modeling.

Future research in this area will likely involve more sophisticated tracer studies, combining the administration of 3α-Hydroxy Pravastatin-d3 with advanced imaging techniques to visualize its distribution at a whole-body level. These studies will be instrumental in refining our understanding of Pravastatin's pharmacology and in the development of more effective and personalized therapeutic strategies.

Integration of Omics Technologies (e.g., metabolomics, proteomics) with Deuterated Tracers in Preclinical Research

The integration of "omics" technologies, such as metabolomics and proteomics, with the use of deuterated tracers like 3α-Hydroxy Pravastatin-d3 represents a powerful approach for systems-level investigation of drug effects. nih.gov Metabolomics studies can reveal global changes in the metabolic profile of a biological system in response to Pravastatin treatment, while the deuterated tracer allows for the precise tracking of the drug's metabolic fate within these broader metabolic networks. nih.gov

Similarly, proteomics can be employed to identify changes in protein expression and post-translational modifications that are influenced by Pravastatin. By correlating these proteomic changes with the metabolic flux data obtained from the deuterated tracer, researchers can uncover novel mechanisms of action and identify new protein targets of the drug. nih.gov